molecular formula C14H11F2N5O2 B14121586 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170562-30-7

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14121586
CAS No.: 1170562-30-7
M. Wt: 319.27 g/mol
InChI Key: FLBIEWUYNBUWRH-UHFFFAOYSA-N
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of fluorinated aromatic rings and heterocyclic structures, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2,4-difluoroaniline with appropriate reagents to form the 2,4-difluorophenyl moiety. This intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and heterocyclic structures enable it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its combination of fluorinated aromatic rings and heterocyclic structures, which confer unique chemical and biological properties

Properties

CAS No.

1170562-30-7

Molecular Formula

C14H11F2N5O2

Molecular Weight

319.27 g/mol

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H11F2N5O2/c1-7-5-11(20-21(7)2)12(22)17-14-19-18-13(23-14)9-4-3-8(15)6-10(9)16/h3-6H,1-2H3,(H,17,19,22)

InChI Key

FLBIEWUYNBUWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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